![molecular formula C22H17NO4 B15210834 Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate CAS No. 20958-77-4](/img/structure/B15210834.png)
Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the pyrrolo[2,1-a]isoquinoline family, which is known for its diverse biological and chemical properties. The presence of phenyl and carboxylate groups in its structure makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-(2-bromoacetyl)coumarins with isoquinoline and dialkyl acetylenedicarboxylates in the presence of triethylamine. This one-pot, three-component reaction is advantageous due to its ease of purification, performance, and good yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further purified and characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR.
Applications De Recherche Scientifique
Chemistry: In chemistry, Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its biological activity may be explored for the treatment of various diseases.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable in the development of new materials and technologies.
Mécanisme D'action
The mechanism by which Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group and carboxylate moiety may play crucial roles in binding to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Dimethyl 3-((3-F-anilino)carbonyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate
Dimethyl 3-{[2-(trifluoromethyl)anilino]carbonyl}pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate
Dimethyl 3-[(2,6-diethylanilino)carbonyl]pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate
Uniqueness: Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate stands out due to its specific structural features, such as the presence of the phenyl group, which may confer unique chemical and biological properties compared to its analogs
Propriétés
Numéro CAS |
20958-77-4 |
|---|---|
Formule moléculaire |
C22H17NO4 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate |
InChI |
InChI=1S/C22H17NO4/c1-26-21(24)17-18(22(25)27-2)20-16-11-7-6-8-14(16)12-13-23(20)19(17)15-9-4-3-5-10-15/h3-13H,1-2H3 |
Clé InChI |
DFUBRQBTJOVQFN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N2C=CC3=CC=CC=C3C2=C1C(=O)OC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15210756.png)
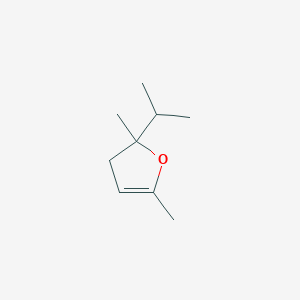
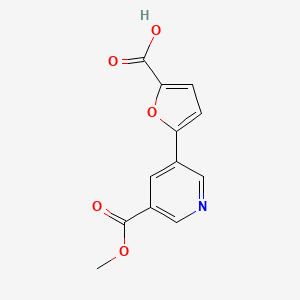
![(S)-2-(7-Nitrodibenzo[b,d]furan-2-sulfonamido)-3-phenylpropanoic acid](/img/structure/B15210775.png)
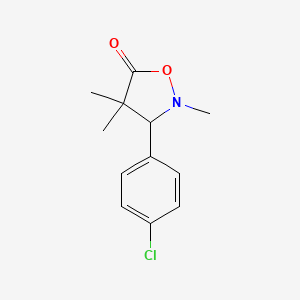
![1-{4-[(6-Amino-2-methylpyrimidin-4-yl)amino]phenyl}ethan-1-one](/img/structure/B15210778.png)
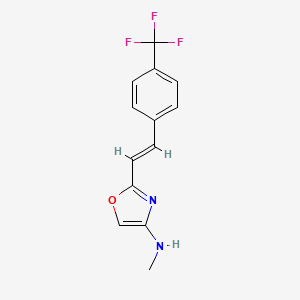
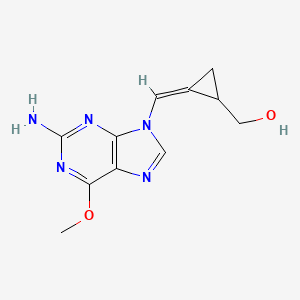


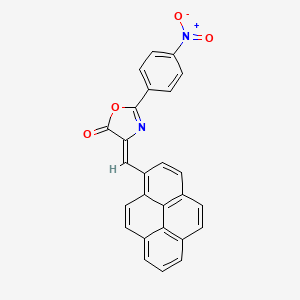
![Diethyl[4-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)butyl]phosphonate](/img/structure/B15210826.png)


